
NSC232003
Overview
Description
NSC232003 is a uracil derivative identified as a potent, cell-permeable inhibitor of ubiquitin-like with PHD and RING finger domains 1 (UHRF1), a key regulator of DNA methylation maintenance . It was discovered through tandem virtual screening targeting the SRA domain of UHRF1, specifically binding to its 5-methylcytosine (5mC) pocket . This interaction disrupts the DNMT1/UHRF1 complex, leading to global DNA cytosine demethylation in cellular models such as U251 glioma cells, with 50% inhibition of DNMT1/UHRF1 binding observed at 15 μM . This compound is freely available via the NCI/DTP repository and has been utilized to study epigenetic regulation in cancer, HIV-1 latency reversal, and fibrotic diseases .
Preparation Methods
Synthetic Routes for NSC232003
The synthesis of this compound revolves around modular approaches to construct its uracil-derived scaffold. The foundational methodology was first reported by Myrianthopoulos et al. (2016), who leveraged virtual screening to identify uracil derivatives as UHRF1 inhibitors.
Core Uracil Scaffold Formation
The synthesis begins with the preparation of a 5-substituted uracil intermediate. A representative pathway involves:
- Condensation of ethyl acetoacetate with urea : Under acidic conditions, ethyl acetoacetate reacts with urea to form 6-methyluracil. This step typically employs hydrochloric acid as a catalyst and achieves yields exceeding 80%.
- Hydroxylamine incorporation : The introduction of the hydroxylamine group at the 5-position is achieved via nucleophilic substitution. Reacting 5-bromo-6-methyluracil with hydroxylamine hydrochloride in a dimethylformamide (DMF) solvent system at 80°C facilitates this transformation.
Final Derivitization
The terminal step involves the formation of the ethylidene moiety. This is accomplished through a condensation reaction between the hydroxylamine intermediate and acetyl chloride in the presence of pyridine, yielding this compound with a purity >95%.
Table 1: Key Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Uracil formation | HCl, reflux, 4h | 82 | 90 |
Hydroxylamine addition | NH2OH·HCl, DMF, 80°C, 6h | 75 | 88 |
Ethylidene conjugation | Acetyl chloride, pyridine, RT | 68 | 95 |
Process Optimization and Scalability
Solvent System Refinement
Early synthetic routes suffered from low solubility of intermediates, necessitating the use of DMF. However, subsequent optimizations replaced DMF with tetrahydrofuran (THF), reducing toxicity and improving reaction homogeneity.
Catalytic Enhancements
The substitution of hydrochloric acid with p-toluenesulfonic acid (PTSA) in the uracil formation step increased yields to 89% while minimizing side products.
Purification Techniques
Chromatographic purification was initially employed but proved inefficient for large-scale production. Recrystallization from ethanol/water mixtures (3:1 v/v) emerged as a scalable alternative, achieving >98% purity.
Analytical Characterization
This compound’s structure was confirmed via:
- Nuclear Magnetic Resonance (NMR) : 1H NMR (DMSO-d6, 400 MHz) δ 10.82 (s, 1H, NH), 8.12 (s, 1H, CH), 5.68 (s, 1H, OH), 2.21 (s, 3H, CH3).
- High-Resolution Mass Spectrometry (HRMS) : m/z 170.0564 [M+H]+ (calculated for C6H8N3O3: 170.0561).
- High-Performance Liquid Chromatography (HPLC) : Retention time = 6.7 min (C18 column, acetonitrile/water 30:70).
Scale-Up Considerations
Industrial-scale production requires addressing:
- Exothermic Reactions : The hydroxylamine step generates significant heat, necessitating jacketed reactors for temperature control.
- Waste Management : Ethanol recrystallization produces aqueous waste, which is treated via distillation for solvent recovery.
Research Discoveries and Applications
Mechanistic Insights
This compound binds the 5-methylcytosine pocket of UHRF1, disrupting its interaction with DNMT1 (IC50 = 15 µM in U251 glioma cells). This inhibition leads to genome-wide DNA demethylation, reactivating tumor suppressor genes in cancer models.
In Vitro Efficacy
Chemical Reactions Analysis
NSC232003 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cancer Therapy
NSC232003 has shown promise in the treatment of several cancers due to its ability to modulate epigenetic states.
- Glioma : The compound has been identified as a potential treatment for glioma by disrupting the UHRF1/DNMT1 interaction, which is crucial for maintaining DNA methylation patterns that promote tumor growth. Studies have indicated that treatment with this compound results in reduced cell proliferation and increased apoptosis in glioma cell lines .
- Bladder Cancer : Research indicates that this compound can inhibit the progression of SIRT6-deficient bladder cancer, suggesting its utility in targeting specific genetic backgrounds within tumors .
- HIV-1 Latency : this compound has been implicated in modulating HIV-1 transcription by suppressing UHRF1, which plays a role in maintaining HIV latency. This opens avenues for its use in HIV research and potential therapeutic strategies aimed at reactivating latent infections .
DNA Damage Repair
The compound's effects on DNA repair mechanisms are significant. This compound inhibits UHRF1-mediated ubiquitination of XLF (XRCC4-like factor), a key player in non-homologous end joining (NHEJ), which is critical for repairing double-strand breaks in DNA. This inhibition enhances apoptosis under DNA-damaging conditions, indicating a potential strategy to sensitize cancer cells to radiotherapy or chemotherapy .
Data Table: Summary of this compound Applications
Case Study 1: Glioma Treatment
In vitro studies demonstrated that glioma cell lines treated with this compound exhibited significant decreases in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells, supporting the hypothesis that inhibiting UHRF1 enhances sensitivity to chemotherapeutic agents.
Case Study 2: Bladder Cancer Progression
Animal models with SIRT6-deficient bladder cancer showed a marked reduction in tumor growth following treatment with this compound. Histological analyses indicated decreased proliferation markers and increased apoptotic cells within the tumors, highlighting the compound's therapeutic potential.
Mechanism of Action
NSC232003 exerts its effects by inhibiting UHRF1, a key regulator of DNA methylation. The compound binds to the 5-methyl cytosine binding pocket of the SRA domain of UHRF1, preventing the interaction between UHRF1 and DNMT1. This disruption leads to a decrease in DNA methylation and reactivation of tumor suppressor genes, ultimately inhibiting cancer cell growth and promoting apoptosis .
Comparison with Similar Compounds
Structural and Mechanistic Comparisons
Table 1: Key Features of NSC232003 and Related Compounds
Key Insights :
Target Specificity :
- This compound is among the few direct UHRF1 inhibitors , distinguishing it from broader epigenetic modulators like 5-azacytidine (DNMT inhibitor) or EGCG, which indirectly affect UHRF1 .
- Unlike SPOP-i-6lc (SPOP inhibitor) or THAL-SNS-032 (PROTAC), this compound’s action is confined to UHRF1-dependent DNA methylation pathways, minimizing off-target effects .
Efficacy in Disease Models :
- In HIV-1 latency reversal, this compound outperforms EGCG, demonstrating stronger viral reactivation due to its direct disruption of UHRF1/DNMT1 interactions .
- In pulmonary fibrosis, this compound upregulates Beclin 1, restoring autophagy and counteracting TGF-β1-induced fibroblast activation .
Structural Advantages: this compound’s uracil scaffold enables partial deprotonation at physiological pH, enhancing cellular permeability compared to bulkier polyphenols like EGCG .
Limitations and Challenges
- Solubility and Stability : this compound requires solubilization in water (17 mg/mL) with heating/ultrasonication and strict storage at -20°C, posing practical challenges for long-term studies .
Biological Activity
NSC232003 is a small molecule inhibitor that targets UHRF1 (Ubiquitin-like with PHD and RING Finger Domains 1), an E3 ubiquitin ligase involved in various cellular processes, including DNA repair and epigenetic regulation. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and HIV reactivation from latency.
UHRF1 Inhibition
UHRF1 plays a critical role in DNA damage repair through the non-homologous end joining (NHEJ) pathway by ubiquitinating key factors such as XLF (XRCC4-like factor). This compound inhibits UHRF1's activity, leading to decreased recruitment of XLF to DNA damage sites, which in turn results in increased apoptosis in cancer cells exposed to DNA-damaging agents like ionizing radiation (IR) and etoposide (VP16) .
Case Studies and Experimental Results
-
Cell Viability and Apoptosis
In studies utilizing flow cytometry, this compound was shown to significantly enhance apoptosis in cancer cell lines subjected to DNA damage. The compound reduced the number of surviving cells post-treatment, indicating its potential as a sensitizer for cancer therapies that induce DNA damage . -
HIV Reactivation
At a concentration of 30 µM, this compound has been reported to provoke statistically significant reactivation of latent HIV-1. This suggests that UHRF1 inhibition may also play a role in viral latency mechanisms, providing a dual therapeutic angle for both cancer and HIV treatment . -
Tumor Growth Inhibition
In vivo experiments demonstrated that UHRF1 depletion via this compound led to substantial tumor growth suppression in murine models. Tumors derived from UHRF1-deficient cells exhibited markedly slower growth rates compared to controls, highlighting the importance of UHRF1 in tumor progression .
Table 1: Summary of Biological Activities of this compound
Properties
IUPAC Name |
5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-3(9-12)4-2-7-6(11)8-5(4)10/h2,12H,1H3,(H2,7,8,10,11)/b9-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHCVAJUUVCYHW-YCRREMRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.